4-Nitrotoluene-2,3,5,6-D4

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Select 4-Nitrotoluene-2,3,5,6-D4 for validated LC-MS/MS bioanalysis. Its ≥99 atom % D enrichment and +4 Da mass offset ensure baseline resolution from native 4-nitrotoluene, eliminating cross-talk. This SIL-IS corrects matrix effects and extraction losses, meeting FDA precision (±15% CV). Ideal for toxicokinetic studies, environmental tracing, and CYP2E1 mechanistic work.

Molecular Formula C7H7NO2
Molecular Weight 141.16 g/mol
Cat. No. B12306028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrotoluene-2,3,5,6-D4
Molecular FormulaC7H7NO2
Molecular Weight141.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D
InChIKeyZPTVNYMJQHSSEA-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrotoluene-2,3,5,6-D4: Isotopic Purity and Mass Spectrometry Internal Standard Baseline


4-Nitrotoluene-2,3,5,6-D4 (CAS 1276197-16-0) is a ring-deuterated isotopologue of 4-nitrotoluene (4-NT) in which four aromatic hydrogen atoms at the 2, 3, 5, and 6 positions are substituted with deuterium . With a molecular weight of 141.16 g/mol—a +4 Da mass shift from the native 4-NT (137.14 g/mol)—this compound carries a certified isotopic enrichment specification of ≥99 atom % D . The high isotopic purity and precisely defined substitution pattern distinguish this isotopologue for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry, where baseline chromatographic resolution from the unlabeled analyte is required [1].

Why 4-Nitrotoluene-2,3,5,6-D4 Cannot Be Replaced by Unlabeled 4-Nitrotoluene or Structural Analogs in Validated Quantitative Methods


In quantitative LC-MS/MS or GC-MS workflows, unlabeled 4-nitrotoluene cannot serve as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer; co-eluting structural analogs (e.g., 3-nitrotoluene, 2-nitrotoluene) exhibit divergent ionization efficiencies, chromatographic retention times, and extraction recoveries under identical sample preparation conditions [1]. The deuterated isotopologue 4-Nitrotoluene-2,3,5,6-D4 co-elutes with native 4-NT while maintaining a +4 Da mass offset, thereby enabling independent signal integration and correction for matrix-induced ion suppression or enhancement [2]. This isotopic approach is the regulatory expectation for validated bioanalytical and environmental methods requiring precision within ±15% of nominal concentration [3].

4-Nitrotoluene-2,3,5,6-D4 Evidence Guide: Verified Differentiators and Comparative Quantitation


Isotopic Enrichment Certification: 4-Nitrotoluene-2,3,5,6-D4 at 99 atom % D Enables Unambiguous Mass Resolution from Native 4-Nitrotoluene

The certified isotopic enrichment of 4-Nitrotoluene-2,3,5,6-D4 is 99 atom % D, a specification that ensures <1% residual unlabeled or partially labeled species . This purity level provides a clean +4 Da mass shift (m/z 137 → m/z 141 for the molecular ion) with minimal isotopic cross-talk between the internal standard channel and the analyte channel. The specification is documented on the certificate of analysis and meets the acceptance criteria for SIL-IS in regulated bioanalysis [1].

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Chromatographic Co-Elution with 4-Nitrotoluene Enables Matrix Effect Correction in LC-MS/MS Quantitation

Deuterated isotopologues of nitroaromatic compounds co-elute with their native counterparts under reversed-phase LC conditions, a prerequisite for effective correction of ion suppression or enhancement [1]. In contrast, positional isomers such as 3-nitrotoluene exhibit distinct retention times, rendering them inadequate for compensating time-resolved matrix effects that vary across the chromatographic gradient [2]. The +4 Da mass offset of 4-Nitrotoluene-2,3,5,6-D4 places the internal standard signal outside the natural isotopic envelope of the analyte, enabling independent extracted ion chromatogram integration.

LC-MS/MS Matrix Effects Internal Standardization

Equivalent Extraction Recovery Between 4-Nitrotoluene-2,3,5,6-D4 and Native 4-Nitrotoluene Across Sample Preparation Protocols

Deuterium substitution on the aromatic ring of 4-nitrotoluene does not materially alter the compound‘s lipophilicity (log P) or its partitioning behavior in liquid-liquid extraction (LLE) and solid-phase extraction (SPE) [1]. Class-level evidence demonstrates that ring-deuterated nitroaromatic compounds exhibit extraction recoveries within ±3% of their unlabeled counterparts, whereas structural analogs (e.g., nitrotoluene isomers or alternative nitroaromatic surrogates) show recoveries that deviate by ≥15% under identical conditions [2]. Equivalent recovery ensures that the internal standard accurately tracks analyte losses during sample workup.

Sample Preparation Extraction Recovery Isotope Dilution

Kinetic Isotope Effect in Cytochrome P450 Metabolism Distinguishes 4-Nitrotoluene-2,3,5,6-D4 from Unlabeled Substrate in Mechanistic Enzymology Studies

Ring-deuterated aromatic substrates exhibit a primary kinetic deuterium isotope effect (KIE) during CYP2E1-mediated hydroxylation, with an increased apparent Km for the deuterated substrate but no change in Vmax [1]. This kinetic signature—attributable to deuterium substitution at the site of C-H bond cleavage—enables the use of 4-Nitrotoluene-2,3,5,6-D4 as a mechanistic probe to distinguish rate-limiting C-H bond cleavage from other steps in the P450 catalytic cycle [2]. For metabolic tracing applications, the +4 Da mass shift additionally permits differentiation of parent compound from metabolites via MS detection without requiring radioisotopes [3].

Enzymology Cytochrome P450 Kinetic Isotope Effect

High-Value Application Scenarios for 4-Nitrotoluene-2,3,5,6-D4 Based on Verified Differentiation


Quantitative LC-MS/MS Bioanalysis of 4-Nitrotoluene in Plasma and Tissue Matrices

In regulated bioanalytical laboratories, 4-Nitrotoluene-2,3,5,6-D4 serves as the SIL-IS of choice for quantifying 4-nitrotoluene exposure in toxicokinetic studies. Its 99 atom % D enrichment and co-elution with the native analyte enable correction for matrix effects and extraction losses, achieving precision and accuracy within FDA-recommended acceptance criteria (±15% CV and bias). The +4 Da mass offset ensures no cross-talk interference from the analyte‘s natural M+2 or M+4 isotopic peaks.

Environmental Fate and Groundwater Tracer Studies Using Stable Isotope-Assisted Tracking

4-Nitrotoluene-2,3,5,6-D4 can be deployed as a conservative tracer to monitor the natural attenuation and biodegradation pathways of nitrotoluene contaminants in groundwater systems. The deuterium label provides a unique MS signature that distinguishes the tracer from background 4-nitrotoluene originating from munitions or industrial discharge [1]. Class-level evidence from deuterated nitroaromatic tracer studies supports the use of ring-deuterated compounds for assessing in situ degradation rates without the regulatory and safety constraints of radioactive tracers.

Mechanistic Investigation of Cytochrome P450-Mediated Aromatic Hydroxylation

Enzymology laboratories utilize 4-Nitrotoluene-2,3,5,6-D4 to probe the rate-limiting step of CYP2E1-catalyzed aromatic hydroxylation. The kinetic deuterium isotope effect manifested as an increased Km without Vmax alteration provides direct evidence for the involvement of C-H bond cleavage in the reaction coordinate [2]. This application leverages the specific ring-deuteration pattern to interrogate enzyme mechanism and substrate specificity, a line of inquiry not accessible with unlabeled 4-nitrotoluene.

Quality Control Reference Standard for Nitrotoluene Isomer Quantification in Industrial Chemistry

In the manufacture of dyes, pesticides, and pharmaceutical intermediates, 4-Nitrotoluene-2,3,5,6-D4 functions as an internal standard for quantifying residual 4-nitrotoluene and distinguishing it from the 2- and 3-nitro isomers in reaction monitoring and final product release testing. The deuterated standard‘s co-elution and equivalent recovery with 4-nitrotoluene ensure that isomer-specific quantitation is not confounded by differential detector response or sample preparation artifacts [3].

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